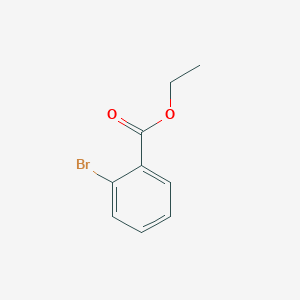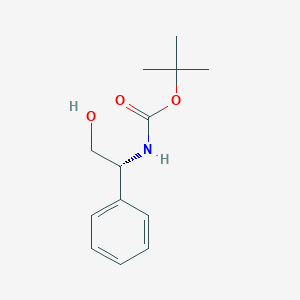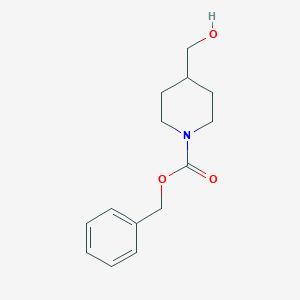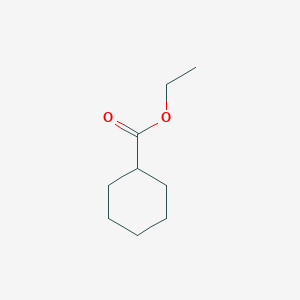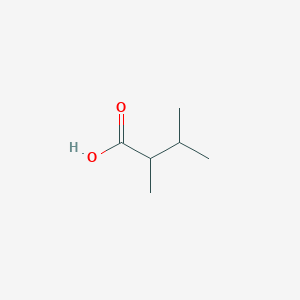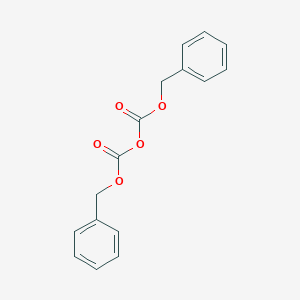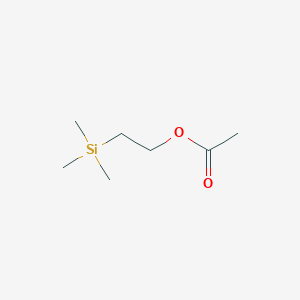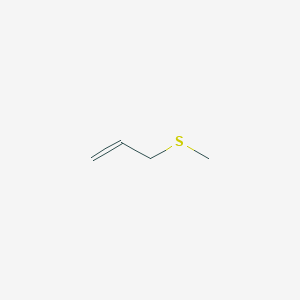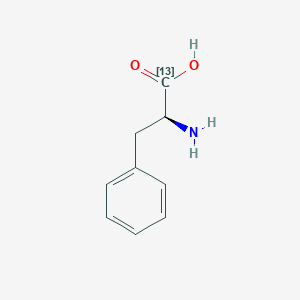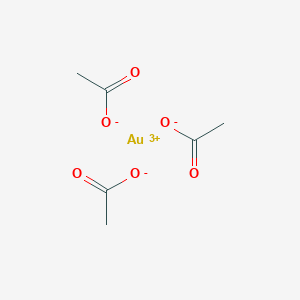
Gold(III) acetate
描述
Gold(III) Acetate Description
Gold(III) acetate is not directly mentioned in the provided papers, but the studies do involve gold compounds, particularly gold(I) and gold(III) species, which are relevant to the context of gold chemistry. Gold(III) compounds, in general, are known for their potential as antitumor agents and are being evaluated for their cytotoxic properties . Gold(III) species, such as gold(III) chloride, have been utilized as catalysts in various chemical reactions, including diastereoselective alkylation reactions .
Synthesis Analysis
The synthesis of gold(I) and gold(III) complexes is a topic of interest in several studies. For instance, gold(I) acetylides are synthesized by reacting gold(I) chloride with terminal alkynes . In another study, gold(III) dithiocarbamate derivatives, which are more cytotoxic than cisplatin, are synthesized and their stability under physiological conditions is monitored . Additionally, gold(III) chloride is used as a catalyst in the formation of C-C bonds, indicating its role in synthetic chemistry .
Molecular Structure Analysis
The molecular structure of gold complexes is crucial for their reactivity and stability. The solid-state structure of a gold(I) acetylide complex exhibits a linear array around the gold(I) center . Gold(III) complexes, on the other hand, can form metallocycles with a square-planar geometry, as seen in the synthesis of a gold(III) phosphinamide-based molecule . The structure of these complexes is often elucidated using techniques such as X-ray diffraction and multinuclear magnetic resonance.
Chemical Reactions Analysis
Gold catalysts are involved in a variety of chemical reactions. Gold(I) catalyzes the isomerization of 5-en-2-yn-1-yl acetates to form acetoxy bicyclo[3.1.0]hexenes, which can be further transformed into 2-cycloalkenones . Gold(III) chloride catalyzes diastereoselective alkylation reactions , and gold(III) species are implicated in the oxidative dimerization of propargylic acetates . The active species in gold-on-carbon catalysts for acetylene hydrochlorination are single-site Au+ and Au3+ cations .
Physical and Chemical Properties Analysis
Gold(III) complexes exhibit a range of physical and chemical properties. For instance, gold(III) dithiocarbamate derivatives are highly reactive towards macromolecules like DNA and RNA, but they also induce hemolysis of red blood cells . The amphiphilic nature of certain gold(III) complexes leads to their self-assembly into supramolecular structures with luminescent properties . The electronic configuration of gold(I) and gold(III) influences their coordination chemistry and reactivity .
科学研究应用
Synthesis and Characterization
- Gold(III) acetate is used in the synthesis of novel compounds, such as gold(III) phthalocyanine, which show potential in anticancer treatments. The compounds demonstrate unique properties like solubility and stability in physiological conditions, which are crucial for therapeutic applications (Bilal, Sevim, & Gül, 2016).
Analytical Chemistry Applications
- In analytical chemistry, gold(III) acetate is instrumental in the chromatographic separation and colorimetric determination of gold. This process is significant in samples containing multiple metal ions (Fritz & Millen, 1971).
Catalysis
- Gold(III) acetate plays a key role in catalytic processes, particularly in the selective oxidation of organic compounds. This includes the oxidation of propylene oxide and vinyl acetate monomer, highlighting its versatility in industrial chemistry (Della Pina, Falletta, Prati, & Rossi, 2008).
Material Science
- In material science, gold(III) acetate is used to create gold porphyrin complexes with distinct electrochemical and spectral properties. These complexes are essential for developing new materials with specific electronic and optical features (Jamin & Iwamoto, 1978).
Environmental Chemistry
- Gold(III) acetate is effective in environmental chemistry for the separation and enrichment of gold from environmental samples. This is crucial for the accurate and efficient detection of trace levels of gold in various matrices (Senturk et al., 2007).
Nanotechnology
- In nanotechnology, gold(III) acetate is used in the assembly and synthesis of gold nanoparticles. These nanoparticles have applications ranging from biology to catalysis, illustrating the broad potential of gold(III) acetate in advanced technological applications (Daniel & Astruc, 2004).
安全和危害
属性
IUPAC Name |
gold(3+);triacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H4O2.Au/c3*1-2(3)4;/h3*1H3,(H,3,4);/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTCKNHQTLOBDDD-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Au+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9AuO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70580364 | |
| Record name | Gold(3+) triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70580364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Gold(III) acetate | |
CAS RN |
15804-32-7 | |
| Record name | Gold(3+) triacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70580364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



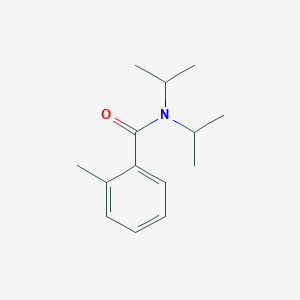
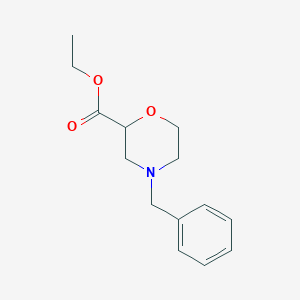
![7H-benzo[c]fluoren-7-one](/img/structure/B105084.png)

